2-[(2-methoxyphenyl)methyl]-4-(1-methylpiperidin-3-yl)-1H-pyrimidin-6-one
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Overview
Description
2-[(2-methoxyphenyl)methyl]-4-(1-methylpiperidin-3-yl)-1H-pyrimidin-6-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a piperidinyl group, and a pyrimidinone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-methoxyphenyl)methyl]-4-(1-methylpiperidin-3-yl)-1H-pyrimidin-6-one typically involves multiple steps, starting from readily available starting materials. One common route involves the condensation of p-anisaldehyde with acetone and ammonium acetate trihydrate to form an intermediate, which is then methylated and oximated to yield the final product . The reaction conditions often include the use of anhydrous potassium carbonate as a base and hydroxylamine hydrochloride for oximation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(2-methoxyphenyl)methyl]-4-(1-methylpiperidin-3-yl)-1H-pyrimidin-6-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group or the piperidinyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[(2-methoxyphenyl)methyl]-4-(1-methylpiperidin-3-yl)-1H-pyrimidin-6-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, neurodegenerative disorders, and infectious diseases.
Mechanism of Action
The mechanism of action of 2-[(2-methoxyphenyl)methyl]-4-(1-methylpiperidin-3-yl)-1H-pyrimidin-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one: Shares a similar piperidinyl and methoxyphenyl structure but differs in the core structure.
Pinacol boronic esters: Used in similar synthetic applications but have different functional groups and reactivity.
Uniqueness
2-[(2-methoxyphenyl)methyl]-4-(1-methylpiperidin-3-yl)-1H-pyrimidin-6-one is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for diverse scientific and industrial applications.
Properties
IUPAC Name |
2-[(2-methoxyphenyl)methyl]-4-(1-methylpiperidin-3-yl)-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-21-9-5-7-14(12-21)15-11-18(22)20-17(19-15)10-13-6-3-4-8-16(13)23-2/h3-4,6,8,11,14H,5,7,9-10,12H2,1-2H3,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFAMJHSWIUXPMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)C2=CC(=O)NC(=N2)CC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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